molecular formula C15H11F2NO3 B2552460 [(2,6-Difluorophenyl)carbamoyl]methyl benzoate CAS No. 389819-35-6

[(2,6-Difluorophenyl)carbamoyl]methyl benzoate

Cat. No.: B2552460
CAS No.: 389819-35-6
M. Wt: 291.254
InChI Key: AWGSPDGGLXSCIQ-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)carbamoyl]methyl benzoate is an organic compound that features a benzoate ester linked to a carbamoyl group, which is further substituted with a 2,6-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)carbamoyl]methyl benzoate typically involves the reaction of 2,6-difluoroaniline with methyl chloroformate to form the intermediate [(2,6-difluorophenyl)carbamoyl]methyl chloride. This intermediate is then reacted with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the product’s quality.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)carbamoyl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

[(2,6-Difluorophenyl)carbamoyl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)carbamoyl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

[(2,6-Difluorophenyl)carbamoyl]methyl benzoate can be compared with other similar compounds such as:

    [(2,6-Difluorophenyl)carbamoyl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    [(2,6-Difluorophenyl)carbamoyl]methyl propionate: Similar structure but with a propionate ester.

    [(2,6-Difluorophenyl)carbamoyl]methyl butyrate: Similar structure but with a butyrate ester.

The uniqueness of this compound lies in its specific ester linkage, which can influence its reactivity and biological activity compared to other esters.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-11-7-4-8-12(17)14(11)18-13(19)9-21-15(20)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGSPDGGLXSCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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